molecular formula C5H8N2O2 B6256222 1,5-dimethylimidazolidine-2,4-dione CAS No. 17374-27-5

1,5-dimethylimidazolidine-2,4-dione

Cat. No. B6256222
CAS RN: 17374-27-5
M. Wt: 128.1
InChI Key:
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Description

1,5-Dimethylimidazolidine-2,4-dione (DMID) is a heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of many biologically active compounds and has been extensively studied in the field of organic chemistry. DMID is also used in the synthesis of various other compounds, including drugs, dyes, and catalysts.

Mechanism of Action

1,5-dimethylimidazolidine-2,4-dione acts as a nucleophile in the Ullmann condensation, the Mannich reaction, and the Knoevenagel condensation. In the Ullmann condensation, 1,5-dimethylimidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. In the Mannich reaction, 1,5-dimethylimidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of the aryl halide. In the Knoevenagel condensation, 1,5-dimethylimidazolidine-2,4-dione acts as a nucleophile, attacking the electrophilic carbon of the aldehyde.
Biochemical and Physiological Effects
1,5-dimethylimidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. It has also been shown to inhibit the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase, which is involved in the biosynthesis of cholesterol. 1,5-dimethylimidazolidine-2,4-dione has also been shown to inhibit the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

1,5-dimethylimidazolidine-2,4-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and can be easily synthesized using several methods. It is also stable and has a low toxicity, making it safe to use in laboratory experiments. However, 1,5-dimethylimidazolidine-2,4-dione is not water soluble, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 1,5-dimethylimidazolidine-2,4-dione. It could be used in the synthesis of more complex compounds, such as polymers and surfactants. It could also be used in the synthesis of drugs and other biologically active compounds. It could also be used in the synthesis of catalysts and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of 1,5-dimethylimidazolidine-2,4-dione and related compounds.

Synthesis Methods

1,5-dimethylimidazolidine-2,4-dione can be synthesized via several methods, including the Ullmann condensation, the Mannich reaction, and the Knoevenagel condensation. The Ullmann condensation is the most commonly used method, and involves the reaction of an aldehyde and a primary amine in the presence of copper (II) chloride and a catalytic amount of a base. The Mannich reaction involves the reaction of an aldehyde and an amine with an aryl halide in the presence of a base, such as pyridine. The Knoevenagel condensation involves the reaction of an aldehyde and an amine with an aldehyde in the presence of a base, such as potassium carbonate.

Scientific Research Applications

1,5-dimethylimidazolidine-2,4-dione has been used extensively in scientific research, particularly in the field of organic chemistry. It has been used in the synthesis of various biologically active compounds, including drugs, dyes, and catalysts. It has also been used in the synthesis of various other compounds, such as polymers, surfactants, and adhesives. 1,5-dimethylimidazolidine-2,4-dione has also been used in the synthesis of various other compounds, such as polymers, surfactants, and adhesives.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,5-dimethylimidazolidine-2,4-dione can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Glycine", "Acetic anhydride", "Methylamine", "Sodium hydroxide", "Sodium cyanide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Glycine is reacted with acetic anhydride to form N-acetylglycine.", "Step 2: N-acetylglycine is reacted with methylamine in the presence of sodium hydroxide to form N-acetylglycine methylamide.", "Step 3: N-acetylglycine methylamide is reacted with sodium cyanide in the presence of hydrochloric acid to form N-acetylglycine methylamide cyanide.", "Step 4: N-acetylglycine methylamide cyanide is reacted with sodium hydroxide to form 1,5-dimethylimidazolidine-2,4-dione.", "Step 5: The product is purified by recrystallization from ethanol and dried to obtain the final compound." ] }

CAS RN

17374-27-5

Product Name

1,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H8N2O2

Molecular Weight

128.1

Purity

95

Origin of Product

United States

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